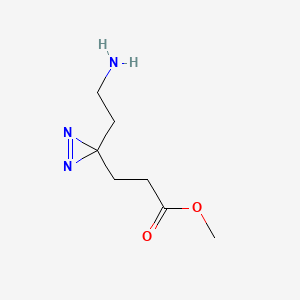
Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The diazirine ring is known for its photoreactive properties, making it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor with a nitrogen source under specific conditions. For example, the reaction of a ketone with hydrazine can form a diazirine intermediate.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions. This step often involves the use of a suitable alkylating agent.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The diazirine ring can participate in substitution reactions, especially under photolytic conditions, where it can form reactive carbene intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Photolysis can be performed using UV light to generate reactive intermediates.
Major Products
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted products depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Wirkmechanismus
The mechanism of action of Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate primarily involves its photoreactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, making it a powerful tool for studying molecular interactions and reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)butanoate
- Ethyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate
- Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)acetate
Uniqueness
Methyl 3-(3-(2-aminoethyl)-3H-diazirin-3-yl)propanoate is unique due to its specific combination of a diazirine ring and an aminoethyl group, which provides distinct photoreactive properties and potential for diverse chemical modifications. This makes it particularly valuable in applications requiring precise molecular interactions and labeling.
Eigenschaften
Molekularformel |
C7H13N3O2 |
|---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
methyl 3-[3-(2-aminoethyl)diazirin-3-yl]propanoate |
InChI |
InChI=1S/C7H13N3O2/c1-12-6(11)2-3-7(4-5-8)9-10-7/h2-5,8H2,1H3 |
InChI-Schlüssel |
YVYGNDXTTFEEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1(N=N1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




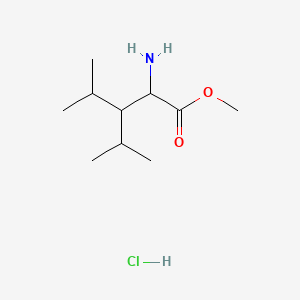
![2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]aceticacid](/img/structure/B13509814.png)
![Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane](/img/structure/B13509821.png)
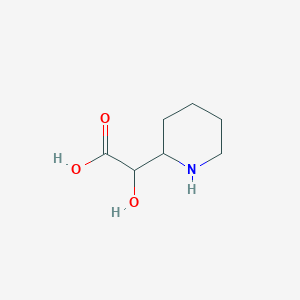
![3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B13509826.png)

![4-((Benzyloxy)carbonyl)-9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13509847.png)
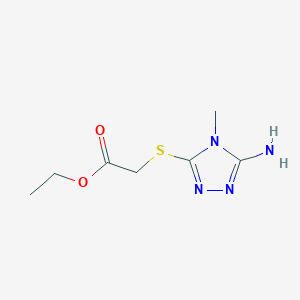
![3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)

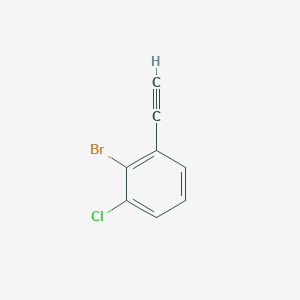
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
